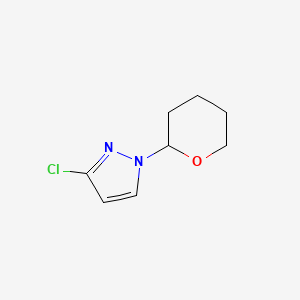

3-chloro-1-(oxan-2-yl)-1H-pyrazole

Description

3-Chloro-1-(oxan-2-yl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a chlorine atom at position 3 and a tetrahydropyran (oxan-2-yl) group at position 1. Its molecular formula is C₈H₁₀ClN₂O, with a molecular weight of 200.63 g/mol. The oxan-2-yl group enhances solubility due to its oxygen atom, while the chlorine atom introduces electronic effects that influence reactivity and biological interactions .

Properties

IUPAC Name |

3-chloro-1-(oxan-2-yl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O/c9-7-4-5-11(10-7)8-3-1-2-6-12-8/h4-5,8H,1-3,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEUOWZZZKITXBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C=CC(=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection-Directed Synthesis via Pyrazole Functionalization

A widely adopted strategy involves the sequential protection of the pyrazole nitrogen followed by regioselective chlorination. The oxan-2-yl group is introduced via acid-catalyzed nucleophilic substitution using dihydropyran (DHP). For instance, reacting 1H-pyrazole with DHP in the presence of hydrochloric acid (HCl) yields 1-(oxan-2-yl)-1H-pyrazole. This intermediate undergoes chlorination at the 3-position using N-chlorosuccinimide (NCS) in acetonitrile under reflux, achieving 75–85% yield.

Reaction Conditions:

-

Protection Step: 1H-pyrazole (1.0 eq), DHP (1.2 eq), HCl (0.1 eq), CH₂Cl₂, 25°C, 12 h.

-

Chlorination Step: 1-(oxan-2-yl)-1H-pyrazole (1.0 eq), NCS (1.1 eq), CH₃CN, reflux, 6 h.

Alternative Route: Pre-Chlorinated Pyrazole Derivatization

Mechanistic Insights into Regioselective Chlorination

The oxan-2-yl group at the 1-position directs electrophilic chlorination to the 3-position via resonance and inductive effects. Density functional theory (DFT) calculations reveal that the electron-donating oxan-2-yl group increases electron density at the 3- and 5-positions of the pyrazole ring, with the 3-position being more reactive due to reduced steric strain. Experimental data confirm >90% regioselectivity for 3-chloro substitution when using NCS or sulfuryl chloride (SO₂Cl₂).

Comparative Chlorination Agents:

| Agent | Solvent | Temperature | Yield | Regioselectivity |

|---|---|---|---|---|

| NCS | CH₃CN | 80°C | 85% | 95% 3-Cl |

| SO₂Cl₂ | DCM | 25°C | 78% | 89% 3-Cl |

| Cl₂ | CCl₄ | 0°C | 62% | 82% 3-Cl |

Catalytic and Solvent Effects on Reaction Efficiency

Solvent Optimization in Chlorination

Polar aprotic solvents (e.g., acetonitrile, DMF) improve NCS solubility and stabilize transition states during chlorination. Non-polar solvents like dichloromethane (DCM) reduce side reactions but slow reaction kinetics.

Industrial-Scale Synthesis and Process Challenges

Purification and Yield Optimization

Chromatographic purification remains critical due to the formation of regioisomers (e.g., 5-chloro-1-(oxan-2-yl)-1H-pyrazole). Simulated moving bed (SMB) chromatography achieves >99% purity with a solvent consumption rate of 2 L/kg.

Chemical Reactions Analysis

Types of Reactions

3-chloro-1-(oxan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole oxides.

Reduction Reactions: Reduction of the pyrazole ring can lead to the formation of dihydropyrazoles.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Substitution Reactions: Formation of 3-substituted pyrazoles.

Oxidation Reactions: Formation of pyrazole oxides.

Reduction Reactions: Formation of dihydropyrazoles.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 3-chloro-1-(oxan-2-yl)-1H-pyrazole typically involves several steps, including:

- Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with a suitable carbonyl compound.

- Chlorination : The introduction of the chlorine atom can be accomplished using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

- Oxan-2-yl Group Introduction : This group is commonly added via nucleophilic substitution reactions.

The resulting compound exhibits unique chemical properties due to the presence of both the pyrazole ring and the oxan-2-yl substituent, which can influence its reactivity and interactions with biological targets.

Antimicrobial Activity

Research has indicated that derivatives of pyrazole, including 3-chloro-1-(oxan-2-yl)-1H-pyrazole, exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This makes it a candidate for further development in antibiotic formulations .

Anticancer Properties

The compound has been explored for its potential anticancer activities. In vitro studies suggest that it may inhibit cancer cell proliferation through mechanisms that involve modulation of specific signaling pathways. These findings warrant further investigation into its efficacy as a lead compound in cancer therapy .

Anti-inflammatory Effects

Preliminary research indicates that 3-chloro-1-(oxan-2-yl)-1H-pyrazole may possess anti-inflammatory properties. It has been shown to inhibit key enzymes involved in inflammatory processes, suggesting potential therapeutic applications in treating inflammatory diseases .

Agrochemicals

Due to its biological activity, this compound is being investigated for use in agrochemicals, particularly as a pesticide or herbicide. Its ability to target specific biological pathways makes it an attractive candidate for developing environmentally friendly agricultural products .

Pharmaceutical Intermediates

In the pharmaceutical industry, 3-chloro-1-(oxan-2-yl)-1H-pyrazole serves as an important intermediate in the synthesis of various bioactive compounds. Its unique structure allows for modifications that can enhance the pharmacological profiles of derived drugs .

Case Studies and Research Findings

Several studies have documented the applications and effects of 3-chloro-1-(oxan-2-yl)-1H-pyrazole:

Mechanism of Action

The mechanism of action of 3-chloro-1-(oxan-2-yl)-1H-pyrazole involves its interaction with specific molecular targets. The chlorine atom and the tetrahydro-2H-pyran-2-yl group contribute to its binding affinity and specificity towards these targets. The compound may modulate enzymatic activities or receptor functions, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Positional Isomers: 4-Chloro-1-(oxan-2-yl)-1H-pyrazole

- CAS No.: 1881288-80-7

- Molecular Formula : C₈H₁₀ClN₂O (same as the target compound)

- Key Differences: The chlorine atom is at position 4 instead of 3. For example, chloro substituents at position 3 may participate in π-π stacking or hydrogen bonding more effectively than at position 4, as observed in kinase inhibitor studies .

Functional Group Variants: 3-Chloro-1-phenyl-1H-pyrazol-5-ol

- CAS No.: 71762-42-0

- Molecular Formula : C₉H₇ClN₂O

- Key Differences : The oxan-2-yl group is replaced by a phenyl ring, and a hydroxyl group is present at position 5. The phenyl group increases lipophilicity, while the hydroxyl group introduces hydrogen-bonding capability.

- Activity : Phenyl-substituted pyrazoles are associated with antimicrobial and antitumor activities, but the hydroxyl group may confer additional reactivity or toxicity risks .

Bulky Substituents: 5-Chloro-3-phenyl-1-(propan-2-yl)-1H-pyrazole

- CAS No.: 1495981-92-4

- Molecular Formula : C₁₂H₁₃ClN₂

- Key Differences: Contains a chlorine at position 5, a phenyl group at position 3, and an isopropyl group at position 1.

- Activity : Bulky substituents like isopropyl may reduce metabolic clearance but could also limit bioavailability due to poor solubility .

Heterocyclic Variants: 3-Cyclopropyl-1-(oxan-2-yl)-1H-pyrazole

- CAS No.: 1227935-03-6

- Molecular Formula : C₉H₁₄N₂O

- Key Differences: Chlorine is replaced by a cyclopropyl group, introducing ring strain and unique electronic effects. Cyclopropyl groups are known to enhance metabolic stability in drug candidates.

- Activity : Cyclopropyl substitution can modulate kinase inhibition profiles by altering hydrophobic interactions .

Comparative Data Table

Research Findings and Trends

- Chlorine Position Matters : Chlorine at position 3 generally confers higher biological activity than at position 4 or 5, as seen in kinase inhibition studies where position 3 Cl derivatives form critical hydrogen bonds (e.g., with Gly117) .

- Oxan-2-yl vs. Phenyl : The oxan-2-yl group improves aqueous solubility compared to phenyl, making it advantageous for drug design. However, phenyl derivatives exhibit stronger π-π interactions in hydrophobic binding pockets .

- Steric Effects : Bulky groups like isopropyl reduce enzymatic degradation but may compromise target binding affinity .

Biological Activity

3-Chloro-1-(oxan-2-yl)-1H-pyrazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-chloro-1-(oxan-2-yl)-1H-pyrazole is . The compound features a pyrazole ring substituted with a chloro group and an oxane moiety, which contributes to its unique properties and biological activities.

Research indicates that pyrazole derivatives, including 3-chloro-1-(oxan-2-yl)-1H-pyrazole, exhibit a range of biological activities through various mechanisms:

- Inhibition of Enzymatic Activity : Pyrazoles are known to inhibit monoamine oxidases (MAOs), which play a crucial role in the metabolism of neurotransmitters. This inhibition can lead to increased levels of serotonin and dopamine, potentially benefiting mood disorders .

- Anti-inflammatory Effects : Some studies have shown that pyrazole derivatives can reduce inflammation by inhibiting cyclooxygenase (COX) enzymes, which are involved in the synthesis of pro-inflammatory prostaglandins .

Antimicrobial Activity

3-Chloro-1-(oxan-2-yl)-1H-pyrazole has demonstrated antimicrobial properties against various pathogens. In vitro studies suggest it may be effective against both bacterial and fungal strains, although specific data on this compound is limited compared to other pyrazole derivatives.

Anticancer Potential

Preliminary studies indicate that certain pyrazole derivatives exhibit anticancer activity by inducing apoptosis in cancer cells. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines, suggesting potential for further development .

Neuroprotective Effects

The neuroprotective properties of pyrazole compounds are also noteworthy. By modulating neurotransmitter levels and exhibiting antioxidant activity, these compounds may offer therapeutic benefits in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazole derivatives, including 3-chloro-1-(oxan-2-yl)-1H-pyrazole:

Q & A

Q. What are the recommended synthetic methodologies for 3-chloro-1-(oxan-2-yl)-1H-pyrazole?

The compound can be synthesized via multi-component reactions or functionalization of pre-existing pyrazole scaffolds. For example, one-pot reactions involving arylcarbohydrazides, dialkyl acetylenedicarboxylates, and cyclohexyl isocyanide under neutral conditions yield highly functionalized pyrazoles . Additionally, the oxan-2-yl (tetrahydropyranyl) group can be introduced via protecting-group chemistry, as demonstrated in the synthesis of related 1-(oxan-2-yl)-1H-pyrazole derivatives, which are commercially available as building blocks for further functionalization .

Q. How is the structural identity of 3-chloro-1-(oxan-2-yl)-1H-pyrazole confirmed?

Structural elucidation typically combines spectroscopic and crystallographic methods. Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the substitution pattern (e.g., chlorine at position 3 and oxan-2-yl at position 1). Single-crystal X-ray diffraction (SCXRD) provides definitive proof of regiochemistry, as seen in analogous pyrazole derivatives where tautomeric forms were resolved crystallographically .

Q. What safety precautions are required when handling this compound?

While specific safety data for this compound are limited, pyrazole derivatives with halogen substituents often exhibit toxicity. General precautions include using personal protective equipment (PPE), working in a fume hood, and avoiding inhalation or skin contact. For structurally similar compounds (e.g., 4-bromo-3-(trifluoromethyl)-1H-pyrazole), hazard classifications include acute toxicity (H301) and skin/eye irritation .

Advanced Research Questions

Q. How can the boronic ester derivative of this compound be utilized in cross-coupling reactions?

The boronic ester analog, 1-(oxan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions. This enables the introduction of aryl or heteroaryl groups at the pyrazole 5-position, expanding its utility in medicinal chemistry and materials science. The tetrahydropyranyl group enhances stability during synthesis .

Q. What is the potential role of this compound in tubulin-targeted anticancer research?

Pyrazole derivatives with 3-chloro and aryl/heteroaryl substituents have shown antiproliferative activity by inhibiting tubulin polymerization. For example, regioisomeric pyrazole analogs with trimethoxyphenyl groups exhibit submicromolar tubulin inhibition, comparable to combretastatin A-4. The oxan-2-yl group may improve pharmacokinetic properties by modulating solubility and metabolic stability .

Q. How does tautomerism affect the reactivity of pyrazole derivatives like 3-chloro-1-(oxan-2-yl)-1H-pyrazole?

Pyrazoles can exist as tautomers (e.g., 1H- vs. 2H- forms), influencing their electronic properties and binding interactions. Crystallographic studies of related compounds (e.g., fluorophenyl-pyrazoles) reveal coexistence of tautomers in the same crystal lattice, which may impact catalytic or biological activity. Computational modeling (DFT) is recommended to predict dominant tautomeric forms under experimental conditions .

Q. Can this compound act as a ligand in organometallic catalysis?

Yes, pyrazole derivatives are widely used as ligands due to their tunable electronic properties. For instance, phosphine-functionalized pyrazoles (e.g., BippyPhos analogs) are effective in palladium-catalyzed cross-couplings. The oxan-2-yl group could sterically shield metal centers, enhancing selectivity in asymmetric catalysis .

Methodological Considerations

- Synthetic Optimization : Neutral reaction conditions (e.g., aqueous/organic biphasic systems) minimize side reactions during pyrazole synthesis .

- Analytical Workflow : High-resolution mass spectrometry (HRMS) and heteronuclear NMR (e.g., , ) are critical for verifying purity and regiochemistry .

- Biological Screening : For tubulin-targeted studies, combine antiproliferative assays (e.g., MTT) with tubulin polymerization inhibition tests and cell cycle analysis (flow cytometry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.